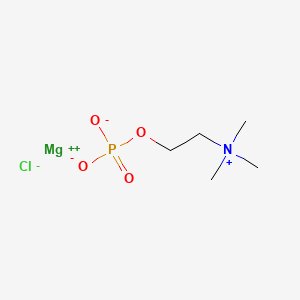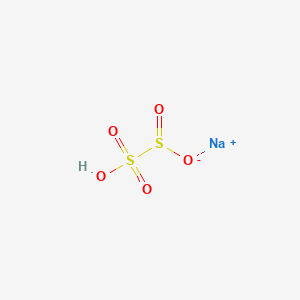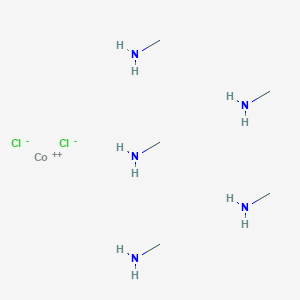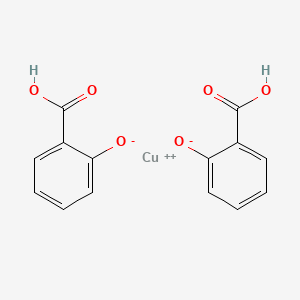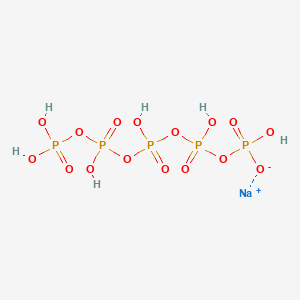
HEXAFLUORONICKELATE(IV) DE POTASSIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POTASSIUM HEXAFLUORONICKELATE(IV) is a useful research compound. Its molecular formula is F6K2Ni+ and its molecular weight is 250.88. The purity is usually 95%.
BenchChem offers high-quality POTASSIUM HEXAFLUORONICKELATE(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about POTASSIUM HEXAFLUORONICKELATE(IV) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
, est utilisé dans la synthèse de divers composés contenant du fluor. . et , en présence d'acide fluorhydrique anhydre à basse température.
Étude des états d'oxydation élevés
Hexafluoronickelate(IV) de potassium : est un exemple de composé de nickel dans un état d'oxydation élevé. Il est utilisé dans la recherche pour comprendre les propriétés et le comportement du nickel à l'état d'oxydation +4 {svg_1}.
Catalyseur dans les réactions organiques
En raison de ses propriétés oxydantes, l'This compound peut être utilisé comme catalyseur dans certaines réactions organiques qui nécessitent un environnement oxydant {svg_2}.
et . Il est étudié à l'aide de la cristallographie aux rayons X pour comprendre l'arrangement des atomes et la géométrie des composés similaires.Safety and Hazards
Potassium Hexafluoronickelate(IV) is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and may cause cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Potassium Hexafluoronickelate(IV) is an inorganic compound with the chemical formula
K2NiF6K_2NiF_6K2NiF6
. The primary targets of this compound are not well-documented in the literature, likely due to its inorganic nature and the complexity of its interactions with biological systems.Mode of Action
It is known to be a strong oxidant . It can turn chlorine pentafluoride and bromine pentafluoride into hexafluorochlorine cation (
ClF6+ClF_6^+ClF6+
) and hexafluorobromine cation (BrF6+BrF_6^+BrF6+
), respectively . This suggests that it may interact with its targets primarily through oxidation reactions.Result of Action
Potassium Hexafluoronickelate(IV) decomposes at high temperatures to release fluorine gas . Like terbium(IV) fluoride, the emitted fluorine is primarily monatomic rather than the typical diatomic . This suggests that its action could result in the production of reactive fluorine species, which could have various molecular and cellular effects.
Action Environment
The action of Potassium Hexafluoronickelate(IV) is influenced by environmental factors. For instance, it reacts violently with water, releasing oxygen . It also decomposes at high temperatures, releasing fluorine gas . Therefore, its action, efficacy, and stability could be significantly affected by the presence of water and the temperature of its environment.
Analyse Biochimique
Biochemical Properties
It is known to be a strong oxidant This suggests that it could potentially interact with various biomolecules, particularly those susceptible to oxidation
Cellular Effects
Given its strong oxidizing properties, it could potentially influence cell function by inducing oxidative stress . This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.
Molecular Mechanism
It is possible that its effects at the molecular level could be related to its strong oxidizing properties . It could potentially interact with biomolecules through oxidation, leading to changes in their function. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to decompose at high temperatures to release fluorine gas . Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of potassium hexafluoronickelate(IV) can be achieved through a precipitation reaction between a nickel(II) salt and potassium hexafluoride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product.", "Starting Materials": [ "Nickel(II) salt (e.g. nickel(II) chloride hexahydrate)", "Potassium hexafluoride", "Water" ], "Reaction": [ "Dissolve the nickel(II) salt in water to form a clear solution", "Add potassium hexafluoride to the solution while stirring", "Observe the formation of a yellow precipitate", "Filter the precipitate and wash with water to remove impurities", "Dry the product under vacuum to obtain potassium hexafluoronickelate(IV)" ] } | |
Numéro CAS |
17218-47-2 |
Formule moléculaire |
F6K2Ni+ |
Poids moléculaire |
250.88 |
Origine du produit |
United States |
Q1: What makes Potassium Hexafluoronickelate(IV) a potentially valuable fluorine source?
A1: Potassium Hexafluoronickelate(IV) (K2NiF6) stands out as a promising fluorine source due to its ability to release high-purity fluorine gas upon thermal decomposition. Research demonstrates that at temperatures above 250°C, K2NiF6 decomposes, generating fluorine gas with purity exceeding 99%. [] This decomposition process even reaches a pressure of 620 kPa at 350°C, highlighting its potential for controlled fluorine gas generation. []
Q2: How is Potassium Hexafluoronickelate(IV) synthesized?
A2: Potassium Hexafluoronickelate(IV) is synthesized through a high-temperature, high-pressure reaction. A mixture of potassium fluoride (KF) and nickel fluoride (NiF2) effectively absorbs fluorine gas (F2) at temperatures exceeding 225°C and pressures around 2.0 MPa. [] This reaction leads to the formation of K2NiF6, confirmed through techniques like FT-IR and Raman spectroscopy. []
Q3: Has Potassium Hexafluoronickelate(IV) been explored for catalytic applications?
A3: Yes, Potassium Hexafluoronickelate(IV) has shown promise as a fluorinating agent in organic synthesis. Studies have explored its ability to fluorinate benzene, demonstrating its potential for facilitating halogenation reactions. [] Further research into its catalytic activity and reaction mechanisms could unveil a broader range of applications in organic synthesis.
Q4: What spectroscopic techniques provide insights into the structure of Potassium Hexafluoronickelate(IV)?
A4: Researchers have employed both infrared (IR) and Raman spectroscopy to characterize the structure of Potassium Hexafluoronickelate(IV). [, ] These techniques provide valuable information about the vibrational modes within the molecule, which helps in understanding its structure and bonding characteristics. Additionally, studies have investigated its electronic absorption spectrum to elucidate the electronic structure and transitions within the compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)

